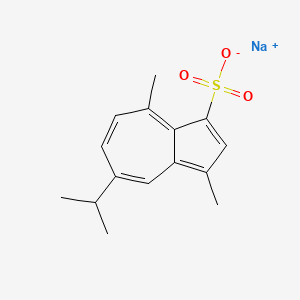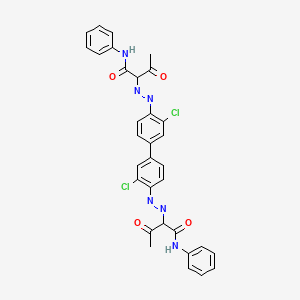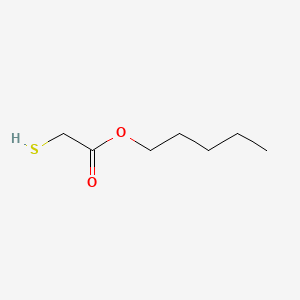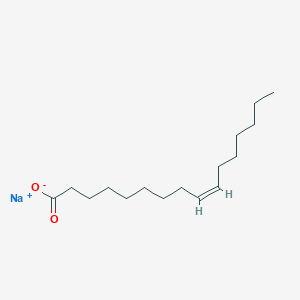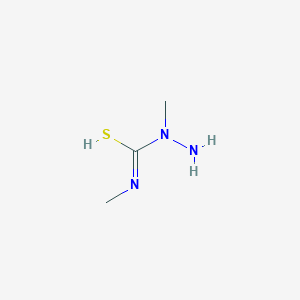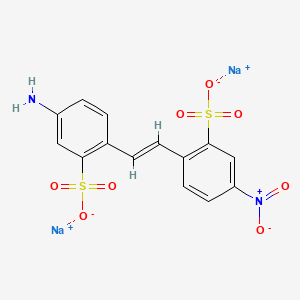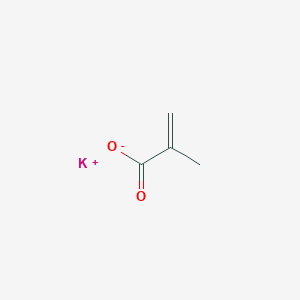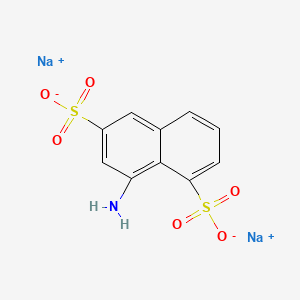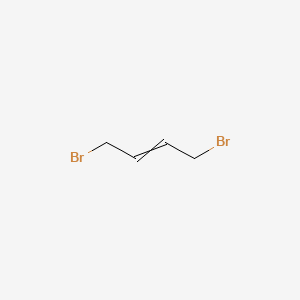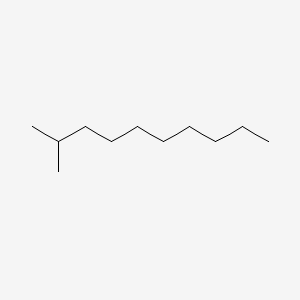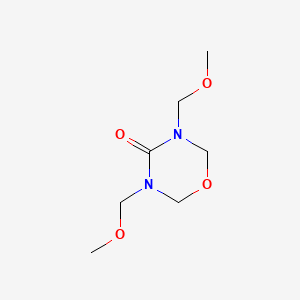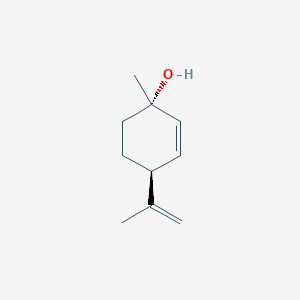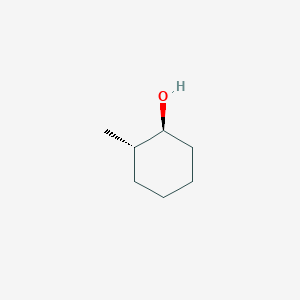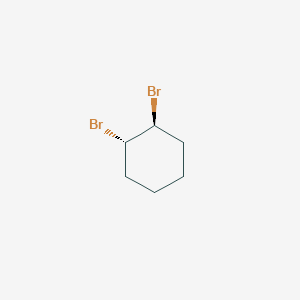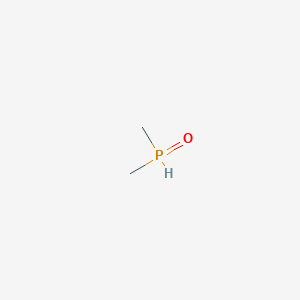
Dimethylphosphinyl radical
Vue d'ensemble
Description
Dimethylphosphinyl radical is a useful research compound. Its molecular formula is C2H7OP and its molecular weight is 78.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylphosphinyl radical suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylphosphinyl radical including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity Measurement
The antioxidant activity of various substances, including wines, can be measured using a method involving N, N-dimethyl-p-phenylenediamine (DMPD). This approach demonstrates the application of dimethylphosphinyl radical in evaluating the antioxidant capacity of substances like wines (Fogliano et al., 1999).
Oxidative Degradation Studies
Research on the hydroxyl radical-mediated degradation of environmental pollutants like dimethyl phthalate has involved studying the kinetics and mechanisms of reactions with dimethylphosphinyl radicals. This highlights its role in understanding the fate of organics in water environments (An et al., 2014).
Electron Spin Resonance (ESR) Spectroscopy
The study of the radical anion of dimethyl-phenyl-phosphine through ESR spectroscopy has been instrumental in understanding the electron-attracting nature of the dimethylphosphino substituent, providing insights into the electronic configurations of related compounds (Gerson et al., 1970).
Investigation of Stable Pnictinyl Radicals
Research on the molecular structures and the formation of stable phosphinyl radicals, including dimethylphosphinyl radicals, has advanced our understanding of the behavior of such radicals under various conditions, including their reaction mechanisms and potential for forming other compounds (Hinchley et al., 2001).
Atmospheric Oxidation Processes
Studies on the atmospheric oxidative degradation of compounds like dimethylphenol isomers, initiated by OH radicals, involve the use of dimethylphosphinyl radicals. These studies are crucial for understanding the oxidation processes relevant to autoignition and combustion in the atmosphere (Sandhiya et al., 2013).
Advanced Oxidation Processes
The role of dimethylphosphinyl radicals in advanced oxidation processes, such as in the removal of pollutants like dimethyl disulphide in compact scrubbers, has been explored. This showcases its application in environmental cleanup and pollution control technologies (Biard et al., 2009).
Propriétés
IUPAC Name |
methylphosphonoylmethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP/c1-4(2)3/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDIHUZVQPKSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 81631 | |
CAS RN |
7211-39-4 | |
| Record name | Phosphine oxide, dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



